molecular formula C5H4BrNO2S B126586 Methyl 2-bromothiazole-5-carboxylate CAS No. 54045-74-8

Methyl 2-bromothiazole-5-carboxylate

Cat. No.: B126586
CAS No.: 54045-74-8
M. Wt: 222.06 g/mol
InChI Key: HNLVIKMXFBRZDF-UHFFFAOYSA-N
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Description

Methyl 2-bromothiazole-5-carboxylate, also known as 2-bromothiazole-5-carboxylic acid methyl ester, is a chemical compound with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 g/mol . This compound is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromothiazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of thiazole-5-carboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, and they may include additional purification steps such as recrystallization or distillation to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted thiazoles.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Methyl 2-bromothiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromothiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the thiazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active thiazole moiety, which can then exert its biological effects .

Comparison with Similar Compounds

Methyl 2-bromothiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Methyl 5-bromothiazole-4-carboxylate: Similar structure but with the bromine atom at a different position.

    Ethyl 2-bromothiazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-Bromothiazole-5-carboxylic acid: Similar structure but without the ester group.

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities .

Properties

IUPAC Name

methyl 2-bromo-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLVIKMXFBRZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378502
Record name Methyl 2-bromothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54045-74-8
Record name Methyl 2-bromothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromothiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture containing 100 g. of amyl nitrate and 600 ml. of bromoform is warmed to 70° C and then a total of 100 g. of 2-amino-5-methoxycarbonylthiazole is added portionwise with rapid stirring while maintaining the temperature at about 95°-100° C. The mixture is then stirred for an additional ten minutes at this temperature and then the bromoform is distilled off under vacuum. The residue is chromatographed on silica gel yielding 2-bromo-5-methoxycarbonylthiazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic route described in the research for Methyl 2-bromothiazole-5-carboxylate?

A1: The research paper [] outlines a novel, one-pot synthesis of Methyl 2-aminothiazole-5-carboxylate from readily available starting materials. This compound is then efficiently converted to this compound via diazotization and bromination. This synthetic route is significant because it offers a simpler and potentially more cost-effective method compared to previously established procedures.

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